molecular structure and physicochemical properties of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine
molecular structure and physicochemical properties of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine
Molecular Architecture and Physicochemical Profiling of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the 2-amino-4,6-diarylpyrimidine scaffold represents a highly privileged pharmacophore. Specifically, 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine (CAS: 59807-18-0) serves as a critical intermediate and active pharmaceutical ingredient (API) lead in the development of targeted therapeutics[1]. By integrating a rigid pyrimidine core with strategically positioned hydrogen-bonding vectors and lipophilic aryl groups, this molecule exhibits a broad spectrum of biological activities, most notably as an inhibitor of key oncogenic kinases and metabolic enzymes[2][3]. This technical guide deconstructs the structural rationale, synthetic methodologies, and pharmacological applications of this compound.
Molecular Architecture & Physicochemical Profiling
The structural elegance of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine lies in its modularity.
-
The Pyrimidine Core: Acts as a rigid, aromatic bioisostere that mimics the purine rings of ATP, allowing it to comfortably intercalate into the ATP-binding pockets of target enzymes[2].
-
The 2-Amino Group: Functions as a critical hydrogen bond donor. In kinase inhibition, this moiety typically forms essential hydrogen bonds with the backbone carbonyls of the kinase hinge region, anchoring the molecule in the active site[2][3].
-
The 4-Chlorophenyl & 6-Phenyl Substituents: These aryl rings project into the hydrophobic sub-pockets of target proteins. The selection of the 4-chlorophenyl moiety is highly deliberate; the chlorine atom introduces an electron-withdrawing vector that not only enhances overall lipophilicity but also participates in halogen bonding, significantly increasing binding affinity compared to unsubstituted analogs[4].
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Functional Significance |
|---|---|---|
| Chemical Name | 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine | Core pharmacophore for target engagement. |
| CAS Registry Number | 59807-18-0 | Standardized chemical identification[1][5]. |
| Molecular Formula | C16H12ClN3 | Defines structural stoichiometry[1][5]. |
| Molecular Weight | 281.74 g/mol | Falls well within Lipinski’s Rule of 5, ensuring optimal oral bioavailability[1][5]. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Essential for anchoring to kinase hinge regions[2]. |
| Hydrogen Bond Acceptors | 3 (Pyrimidine N's + Amine) | Facilitates precise orientation within the ATP-binding site[2]. |
| Rotatable Bonds | 2 | Confers necessary conformational flexibility to adapt to dynamic binding sites. |
Synthetic Methodologies & Mechanistic Pathways
The generation of 2-amino-4,6-diarylpyrimidines is traditionally achieved via the base-catalyzed cyclocondensation of a chalcone intermediate with guanidine hydrochloride[4]. However, classical reflux methods are often plagued by prolonged reaction times and thermal degradation. As a modern standard, microwave-assisted organic synthesis (MAOS) is heavily favored[6][7]. Microwave irradiation provides rapid, uniform dielectric heating that directly excites the polar chalcone and guanidine intermediates, bypassing the thermal conductivity limits of the solvent. This results in rapid ring-closure, higher yields, and a cleaner impurity profile[2][7].
Fig 1. Microwave-assisted synthetic workflow for 2-amino-4,6-diarylpyrimidine generation.
Self-Validating Protocol: Microwave-Assisted Synthesis
Phase 1: Chalcone Synthesis (Aldol Condensation)
-
Reaction: Combine equimolar amounts (10 mmol) of 4-chlorobenzaldehyde and acetophenone in 20 mL of ethanol.
-
Catalysis: Add 10 mL of 10% aqueous NaOH dropwise while stirring at 0–5 °C.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate, 8:2). The disappearance of the aldehyde spot confirms the formation of the chalcone intermediate. Filter and recrystallize the intermediate from ethanol.
Phase 2: Pyrimidine Ring Closure (Cyclocondensation)
-
Preparation: In a microwave-safe reaction vessel, combine the purified chalcone (5 mmol) with guanidine hydrochloride (5 mmol) and NaOH (15 mmol) in 15 mL of absolute ethanol[4][7]. Causality Note: Guanidine HCl is used instead of free guanidine due to its superior bench stability; the excess NaOH liberates the free base in situ for nucleophilic attack.
-
Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W, 80 °C) for 5–10 minutes[2].
-
Workup: Pour the cooled mixture into crushed ice. The target compound, 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine, will precipitate as a solid.
Phase 3: Purification and Analytical Characterization
-
Refinement: Filter the crude precipitate and wash extensively with cold water to remove unreacted guanidine and inorganic salts. Recrystallize from hot ethanol.
-
Validation: Confirm structural integrity via NMR. The amino (-NH2) protons will typically present as a broad singlet around δ 5.0–5.5 ppm, while the isolated pyrimidine C5 proton appears as a distinct singlet in the aromatic region[3]. Mass spectrometry should yield a molecular ion peak at m/z ~282 [M+H]+[3].
Pharmacological Relevance & Target Interactions
The 2-amino-4,6-diarylpyrimidine architecture is not merely a structural novelty; it is a potent biological modulator.
Oncology (Kinase Inhibition): Derivatives of this scaffold have demonstrated profound efficacy as inhibitors of the ABL1 tyrosine kinase, a primary driver of Chronic Myeloid Leukemia (CML)[2]. The compound acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of the BCR-ABL1 fusion protein, it prevents substrate phosphorylation, thereby halting leukemic cell proliferation and inducing apoptosis[2].
Metabolic Regulation (Enzyme Inhibition): Recent structure-activity relationship (SAR) studies have also identified 2-amino-4,6-diarylpyrimidines as potent inhibitors of α-glucosidase and α-amylase[3]. By suppressing these carbohydrate-hydrolyzing enzymes, the scaffold presents a viable therapeutic avenue for the management of postprandial hyperglycemia in Type 2 Diabetes[3].
Fig 2. Mechanism of ABL1 kinase inhibition by the 2-amino-4,6-diarylpyrimidine scaffold.
Conclusion
4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine is a highly versatile, synthetically accessible scaffold that bridges the gap between structural chemistry and targeted pharmacology. Through modern microwave-assisted synthesis, researchers can rapidly generate this core to explore its vast potential in oncology, metabolic disease, and antimicrobial drug discovery. Its ideal physicochemical properties and predictable binding kinetics make it an indispensable tool for the modern drug development professional.
References
-
4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine - CAS ... - Abovchem | abovchem.com | 1
-
4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine - CAS:59807-18-0 | abovchem.com | 5
-
Synthesis of N-tetra-O-acetyl-β-d-glucopyranosyl-N′-(4′,6... | vnu.edu.vn | 6
-
Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives | researchgate.net | 4
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase | rsc.org | 2
-
Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors | tandfonline.com | 3
-
View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method | vjs.ac.vn | 7
Sources
- 1. 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine - CAS:59807-18-0 - Abovchem [abovchem.com]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine - CAS:59807-18-0 - Abovchem [abovchem.com]
- 6. files.vnu.edu.vn [files.vnu.edu.vn]
- 7. View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method [vjs.ac.vn]
